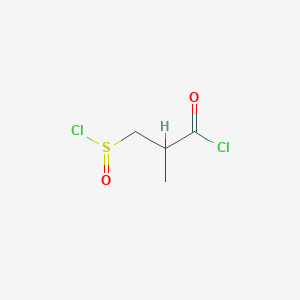
3-(Chlorosulfinyl)-2-methylpropanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chlorosulfinyl)-2-methylpropanoyl chloride is an organosulfur compound with significant applications in organic synthesis. This compound is characterized by the presence of a chlorosulfinyl group and a methylpropanoyl chloride moiety, making it a versatile reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfinyl)-2-methylpropanoyl chloride typically involves the reaction of 3-chloropropionic acid with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-chloropropionic acid+thionyl chloride→3-(Chlorosulfinyl)-2-methylpropanoyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
化学反応の分析
Types of Reactions
3-(Chlorosulfinyl)-2-methylpropanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorosulfinyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cycloaddition Reactions: It can undergo cycloaddition reactions with alkenes and alkynes to form cyclic compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride and sodium borohydride are employed for reduction reactions.
Major Products Formed
Amides and Esters: Substitution reactions with amines and alcohols result in the formation of amides and esters, respectively.
Sulfonamides: Reaction with sulfonamides leads to the formation of sulfonamide derivatives.
Cyclic Compounds: Cycloaddition reactions produce various cyclic compounds, depending on the reactants used.
科学的研究の応用
3-(Chlorosulfinyl)-2-methylpropanoyl chloride has diverse applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biochemistry: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents, particularly in the synthesis of sulfonamide-based drugs.
Industrial Chemistry: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 3-(Chlorosulfinyl)-2-methylpropanoyl chloride involves its reactivity towards nucleophiles and electrophiles. The chlorosulfinyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to achieve the desired products.
類似化合物との比較
Similar Compounds
Chlorosulfonyl isocyanate: Known for its versatility in organic synthesis, particularly in the preparation of β-lactams and other cyclic compounds.
Thionyl chloride: Commonly used as a chlorinating agent in organic synthesis.
Phosphoryl chloride: Used in the synthesis of acyl chlorides and other organophosphorus compounds.
Uniqueness
3-(Chlorosulfinyl)-2-methylpropanoyl chloride is unique due to its dual functionality, combining the reactivity of both the chlorosulfinyl and methylpropanoyl chloride groups. This dual functionality allows for a wide range of chemical transformations, making it a valuable reagent in synthetic chemistry.
特性
CAS番号 |
77711-01-4 |
|---|---|
分子式 |
C4H6Cl2O2S |
分子量 |
189.06 g/mol |
IUPAC名 |
3-chlorosulfinyl-2-methylpropanoyl chloride |
InChI |
InChI=1S/C4H6Cl2O2S/c1-3(4(5)7)2-9(6)8/h3H,2H2,1H3 |
InChIキー |
OZGVFEYPRMDMOM-UHFFFAOYSA-N |
正規SMILES |
CC(CS(=O)Cl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


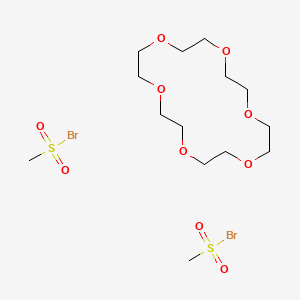
![Ethyl [nitroso(triphenylmethyl)amino]acetate](/img/structure/B14454474.png)
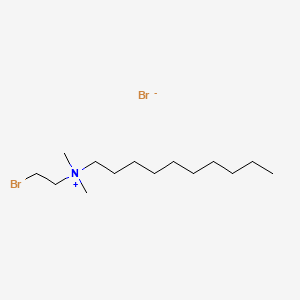
![3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol;3-sulfanylpropane-1,2-diol](/img/structure/B14454481.png)
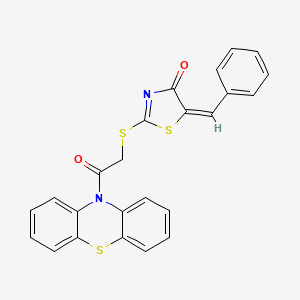
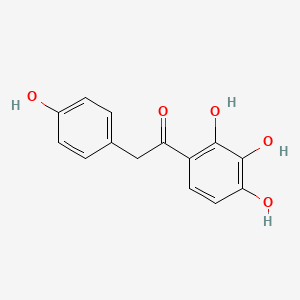
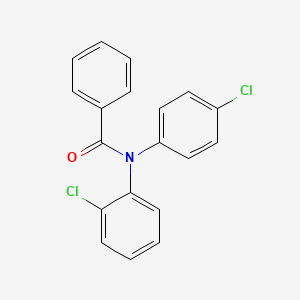


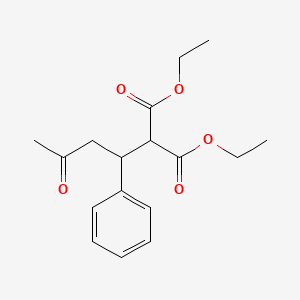
![Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate](/img/structure/B14454530.png)
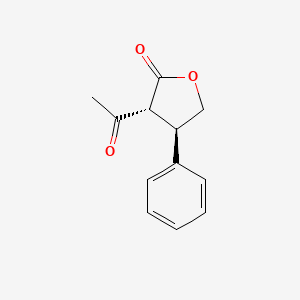
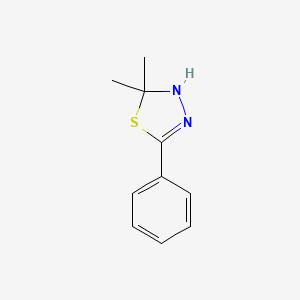
![N~1~,N~1~-Diethyl-N~2~-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B14454544.png)
